(?S)-5-[(Dimethylamino)sulfonyl]-?-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid
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Overview
Description
(S)-5-[(Dimethylamino)sulfonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a dimethylamino sulfonyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-[(Dimethylamino)sulfonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinoline core, followed by the introduction of the dimethylamino sulfonyl group and the Fmoc protecting group. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.
For example, the synthesis of Fmoc amino acid azides can be achieved starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . These methods provide stable crystalline solids that are useful as coupling agents in peptide synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-[(Dimethylamino)sulfonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce reduced quinoline compounds.
Scientific Research Applications
(S)-5-[(Dimethylamino)sulfonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in peptide synthesis.
Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-5-[(Dimethylamino)sulfonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the Fmoc protecting group allows for selective deprotection and activation of the compound in specific environments, enhancing its utility in targeted applications.
Comparison with Similar Compounds
Similar Compounds
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
Compared to similar compounds, (S)-5-[(Dimethylamino)sulfonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid stands out due to its unique combination of functional groups, which impart specific chemical properties and reactivity. The presence of the quinoline core and the Fmoc protecting group makes it particularly valuable in synthetic chemistry and biological research.
Properties
IUPAC Name |
(2S)-3-[5-(dimethylsulfamoyl)-8-hydroxyquinolin-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O7S/c1-32(2)40(37,38)26-14-13-25(33)27-22(26)12-11-17(30-27)15-24(28(34)35)31-29(36)39-16-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-14,23-24,33H,15-16H2,1-2H3,(H,31,36)(H,34,35)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHFORJBLACQW-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C2C=CC(=NC2=C(C=C1)O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=C2C=CC(=NC2=C(C=C1)O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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